

# Application Notes and Protocols: BMS CCR2 22 in Combination with Chemotherapy

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS CCR2 22, also known as BMS-813160, is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1][2] These receptors play a crucial role in the tumor microenvironment by mediating the trafficking of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3][4] By inhibiting CCR2 and CCR5, BMS-813160 can disrupt the recruitment of these cells to the tumor site, thereby modulating the immune landscape and potentially enhancing the efficacy of conventional chemotherapy. This document provides detailed application notes and protocols for utilizing BMS CCR2 22 in combination with chemotherapy in preclinical and clinical research settings.

## **Mechanism of Action**

BMS-813160 functions by binding to CCR2 and CCR5, preventing their interaction with their cognate ligands, primarily CCL2 (for CCR2) and CCL5 (for CCR5).[1] This blockade inhibits the downstream signaling pathways that govern cell migration and infiltration. In the context of cancer, tumor cells and stromal cells often secrete high levels of CCL2, which attracts CCR2-expressing monocytes from the bone marrow to the tumor. Once in the tumor microenvironment, these monocytes differentiate into TAMs, which can promote tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor T-cell response. By inhibiting CCR2, BMS-813160 aims to reduce the accumulation of TAMs and MDSCs within the



tumor, thereby alleviating immunosuppression and rendering the tumor more susceptible to the cytotoxic effects of chemotherapy.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **BMS CCR2 22** from preclinical and clinical studies.

Table 1: Preclinical Activity of BMS CCR2 22 (BMS-813160)

Parameter	Value	Cell Line/Model	Reference
CCR2 Binding IC50	5.1 nM	Human Monocytes	
CCR5 Binding IC50	3.6 nM	-	
Calcium Flux IC50 (CCR2)	18 nM	-	
Chemotaxis IC50 (CCR2)	1 nM	Human Monocytes	_

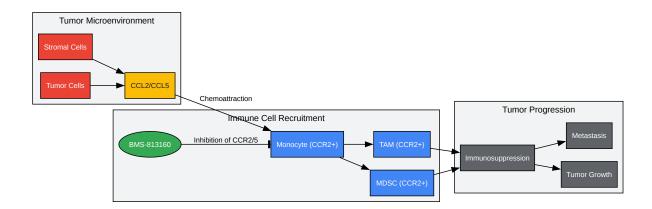
Table 2: Clinical Trial Data of BMS-813160 in Combination with Chemotherapy



Cancer Type	Combin ation Regime n	Phase	Objectiv e Respon se Rate (ORR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Clinical Trial ID	Referen ce
Pancreati c Ductal Adenocar cinoma (Borderli ne Resectab le)	BMS- 813160 + Nivoluma b + Gemcitab ine + Nab- paclitaxel	1/11	42%	11.9 months	18.2 months	NCT0349 6662	
Pancreati c Ductal Adenocar cinoma (Locally Advance d)	BMS- 813160 + Nivoluma b + Gemcitab ine + Nab- paclitaxel	1/11	20%	14.7 months	17.0 months	NCT0349 6662	
Advance d Pancreati c Cancer	BMS- 813160 + Nivoluma b	1/11	-	-	-	NCT0318 4870	
Advance d Solid Tumors	BMS- 813160 + Chemoth erapy +/- Nivoluma b	lb/II	-	-	-	-	

## **Signaling Pathways and Experimental Workflows**

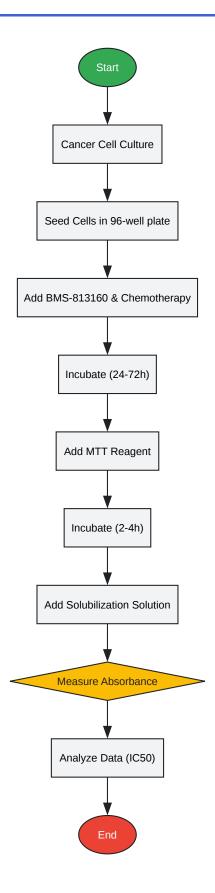




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Caption: Mechanism of action of BMS-813160 in the tumor microenvironment.

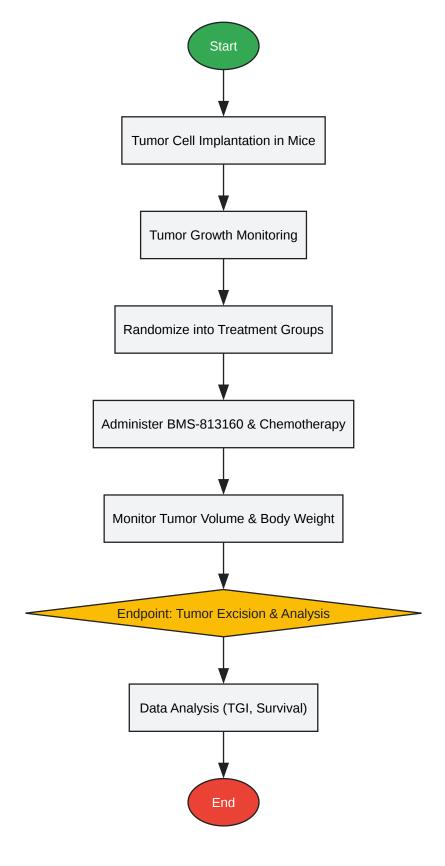




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Caption: Workflow for in vitro cell viability (MTT) assay.





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Caption: Workflow for in vivo tumor model experiment.



# Experimental Protocols In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of BMS-813160 in combination with a chemotherapeutic agent on cancer cell lines.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well cell culture plates
- BMS-813160
- Chemotherapeutic agent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · Microplate reader

#### Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of BMS-813160 and the chemotherapeutic agent, both alone and in combination, in complete culture medium. Remove the medium from the wells and add 100 μL of the drug-containing medium. Include untreated and vehicle-treated control wells.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.



- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 2-4 hours.
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
   Determine the IC50 values for each treatment condition.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol quantifies the induction of apoptosis by BMS-813160 and chemotherapy using flow cytometry.

#### Materials:

- Cancer cell line of interest
- · 6-well cell culture plates
- BMS-813160
- Chemotherapeutic agent
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed cancer cells in 6-well plates and treat with the desired concentrations
  of BMS-813160, chemotherapy, or the combination for the desired time period.
- Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.



- Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining: Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

### In Vivo Pancreatic Cancer Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of BMS-813160 in combination with chemotherapy in a subcutaneous pancreatic cancer xenograft model.

#### Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- Pancreatic cancer cell line (e.g., AsPC-1, KPC)
- Matrigel (optional)
- BMS-813160 formulated for oral gavage
- Chemotherapeutic regimen (e.g., Gemcitabine and nab-paclitaxel)
- Calipers for tumor measurement



#### Animal balance

#### Procedure:

- Cell Preparation: Culture pancreatic cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the tumors reach an average volume of 100-150 mm<sup>3</sup>.
- Treatment Administration:
  - Randomize mice into treatment groups (e.g., Vehicle, BMS-813160 alone, Chemotherapy alone, BMS-813160 + Chemotherapy).
  - Administer BMS-813160 via oral gavage daily or as determined by pharmacokinetic studies.
  - Administer the chemotherapy regimen according to established protocols (e.g., intraperitoneal or intravenous injections).
- Efficacy Evaluation:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width^2 x length)/2).
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a
  predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
  immunohistochemistry for immune cell infiltration, Western blot for signaling pathway
  analysis).



 Data Analysis: Compare tumor growth inhibition (TGI) and overall survival between the different treatment groups.

## Conclusion

The combination of **BMS CCR2 22** (BMS-813160) with chemotherapy represents a promising therapeutic strategy for various cancers, particularly those characterized by an immunosuppressive tumor microenvironment rich in TAMs and MDSCs. The protocols and data presented in this document provide a framework for researchers to investigate this combination further in both preclinical and clinical settings. By targeting the CCR2/CCR5 axis, BMS-813160 has the potential to reprogram the tumor immune landscape and enhance the therapeutic efficacy of standard-of-care chemotherapies.

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